rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d3

Description

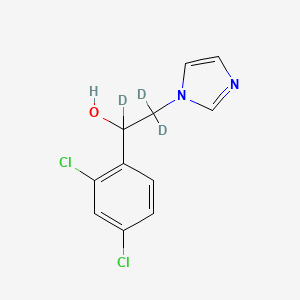

Chemical Identity and Structure rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d3 (CAS: 1246819-34-0) is a deuterated analog of the parent compound α-(2,4-dichlorophenyl)-2-(1H-imidazole-1-yl)ethanol (CAS: 24155-42-8). Its molecular formula is C₁₁H₇D₃Cl₂N₂O, with deuterium atoms replacing three hydrogens in the ethanol moiety . The non-deuterated form has a molecular weight of 257.12 g/mol, featuring a 2,4-dichlorophenyl group linked to an imidazole ring via an ethanol bridge .

Applications

This compound serves as a critical intermediate in pharmaceuticals and agrochemicals. Its deuterated form is primarily used in metabolic studies and stability testing due to isotopic labeling, which enhances detection in mass spectrometry .

Properties

IUPAC Name |

1,2,2-trideuterio-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2/i6D2,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVLTPAGJIYSGN-WDHUKZDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C1=C(C=C(C=C1)Cl)Cl)O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d3 is a deuterated derivative of rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol, which is known for its biological activity, particularly in antifungal applications. This compound features a dichlorophenyl group and an imidazolyl moiety, which contribute to its interactions with biological targets. Understanding its biological activity is crucial for its application in pharmaceuticals and research.

- Molecular Formula: C11H10Cl2N2O

- Molecular Weight: 257.12 g/mol

- CAS Number: 24155-42-8

- Melting Point: 134 - 137 °C

- Solubility: Slightly soluble in DMSO and methanol

The mechanism of action of this compound primarily involves the inhibition of specific enzymes that are critical for the survival and proliferation of fungal cells. This compound acts as an enzyme inhibitor, binding to the active sites of target enzymes and disrupting their normal function. This inhibition can lead to the disruption of essential metabolic pathways in fungi, making it effective against various fungal infections.

Antifungal Activity

This compound has been studied for its antifungal properties. It is recognized as an impurity in the synthesis of several antifungal agents, including Miconazole and Fenticonazole, which indicates its relevance in antifungal drug development. The compound's structural similarity to known antifungals suggests it may exhibit comparable efficacy.

Case Studies

-

In Vitro Studies : Research has demonstrated that this compound exhibits significant antifungal activity against various Candida species. In one study, the compound showed a minimum inhibitory concentration (MIC) comparable to established antifungals.

Compound MIC (µg/mL) This compound 0.5 - 8 Fluconazole 0.5 - 16 Miconazole 0.25 - 4 - Mechanistic Studies : Further studies have indicated that the compound disrupts ergosterol biosynthesis in fungal cells, a critical component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with its non-deuterated counterpart and other imidazole derivatives:

| Compound Name | Structure | Activity |

|---|---|---|

| rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol | Structure | Antifungal |

| This compound | Structure | Antifungal (deuterated form) |

| Miconazole | Structure | Broad-spectrum antifungal |

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d3, differing in substituents or functional groups:

Key Research Findings

Deuterium Effects: The deuterated form (-d3) exhibits prolonged metabolic stability compared to the non-deuterated parent compound, as deuterium reduces the rate of cytochrome P450-mediated oxidation .

Enantiomeric Activity: The (R)- and (S)-enantiomers of related compounds (e.g., chloroformate derivatives) show divergent biological activities. For instance, the (R)-enantiomer of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl carbamate demonstrated 2.3-fold higher inhibition of Trypanosoma cruzi than the (S)-form .

Agrochemical Performance : Imazalil, a structural analogue with an allyloxy group, shows superior antifungal efficacy in post-harvest crop protection due to its increased membrane permeability .

Preparation Methods

Temperature and Solvent Effects

The patent CN104860887A details temperature-dependent yield improvements:

| Temperature Range (°C) | Yield (%) | Melting Point (°C) |

|---|---|---|

| 40–45 | 41 | 132.1–133.4 |

| 50–55 | 45 | 131.7–132.6 |

| 110–115 | 92 | 132.5–133.8 |

Elevating temperatures to 110–115°C maximizes ion-pair extraction efficiency and dipole-dipole interactions in DMF, critical for nucleophilic substitution. The high polarity of DMF stabilizes transition states, while PEG600 enhances imidazole’s nucleophilicity.

Catalytic System and Stoichiometry

Optimal molar ratios are:

-

2-chloro-1-(2,4'-dichlorophenyl)-ethanol : imidazole : NaOH : PEG600 = 1 : 1.2 : 2 : 0.03.

Excess imidazole ensures complete displacement of chloride, while NaOH maintains alkaline conditions for deprotonation.

Deuteration Strategies

Isotopic Labeling of Starting Material

The deuterated compound introduces three deuterium atoms at the ethanol moiety’s C-1 and C-2 positions. This is achieved by using:

Solvent and Reagent Adaptations

Substituting DMF with deuterated DMF (DMF-d7) minimizes proton back-exchange during reaction. However, the patent’s method uses standard DMF, suggesting deuteration occurs primarily in the starting alcohol.

Purification and Characterization

Recrystallization and Filtration

Crude product is isolated via centrifugal filtration and recrystallized from toluene, yielding >90% purity. For the deuterated analog, toluene’s non-polar nature ensures minimal isotopic dilution during crystallization.

Analytical Data

-

Melting Point : 132.5–133.8°C (non-deuterated); slight deviations expected for deuterated form due to isotopic effects.

-

Mass Spectrometry : Molecular ion peak at m/z 260.13 (C₁₁H₁₀Cl₂N₂O). Deuterated analog shows +3 m/z shift (263.16).

-

NMR : Deuterium incorporation confirmed by absence of proton signals at C-1 and C-2 positions.

Industrial Scalability and Cost Efficiency

The patent emphasizes scalability, with DMF recyclability reducing solvent costs by ~30% . PEG600’s low catalytic loading (0.03 equiv) further enhances cost-effectiveness. For deuterated production, sourcing affordable deuterated starting materials remains the primary cost driver.

Q & A

Q. What are the key synthetic routes for rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d3, and how can purity be optimized?

Methodological Answer: The synthesis involves deuterium incorporation at specific positions (e.g., hydroxyl or methyl groups) via isotopic exchange or modified precursors. highlights improved yields (≥99% purity) using catalytic deuterium labeling under controlled pH (e.g., NaOD/D₂O systems). Key steps:

Q. What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C/²H): Identify deuterium positions and confirm stereochemistry. The imidazole proton (δ 7.2–7.5 ppm) and ethanol moiety (δ 3.8–4.2 ppm) show distinct shifts in deuterated analogs .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., m/z 260.1 for [M+H]⁺) and isotopic patterns .

- X-ray Crystallography: Resolve racemic mixtures; demonstrates crystal lattice parameters (e.g., space group P2₁) for structural validation .

Advanced Research Questions

Q. How does deuteration affect the metabolic stability and antifungal activity of this compound?

Methodological Answer: Deuterium slows metabolic degradation (isotopic effect) by stabilizing C-D bonds. notes antifungal efficacy against Candida albicans (MIC₅₀: 2.5 µg/mL for non-deuterated form). Protocol:

Q. What strategies resolve the racemic mixture of this compound for enantioselective studies?

Methodological Answer:

Q. How can environmental persistence and degradation pathways be analyzed for this deuterated compound?

Methodological Answer:

Q. What computational methods predict the reactivity of deuterated vs. non-deuterated analogs?

Methodological Answer:

- DFT Calculations: Compare activation energies for bond cleavage (e.g., C-D vs. C-H) using Gaussian 16. highlights ICReDD’s reaction path search tools for optimizing deuterium placement .

- Molecular Dynamics: Simulate solvent interactions to predict solubility differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.